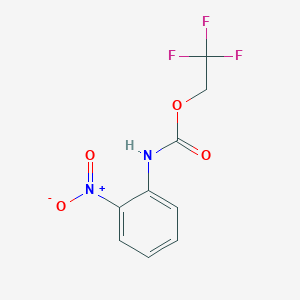

2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(2-nitrophenyl)carbamate is a fluorinated carbamate derivative featuring a trifluoroethyl group (-CF₃CH₂O-) linked to a carbamate moiety and a 2-nitrophenyl aromatic ring. The nitro (-NO₂) group at the ortho position of the phenyl ring imparts strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions. Fluorination enhances lipophilicity and metabolic stability, making such compounds relevant in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-3-1-2-4-7(6)14(16)17/h1-4H,5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOJBDXIWVDBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate typically involves the reaction of 2-nitroaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 2-amino-2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Hydrolysis: 2-nitroaniline and 2,2,2-trifluoroethanol.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-nitrophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins or enzymes. The nitrophenyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological targets.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key Substituent Effects:

- Nitro Group Position: The ortho-nitro substitution in the target compound contrasts with para-nitro (e.g., 4-nitrophenyl (2-chloroethyl)carbamate, ) and meta-substituted analogs (e.g., 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate, ).

- Fluorinated Groups: The trifluoroethyl group (-CH₂CF₃) is distinct from trifluoromethyl (-CF₃, ) or chloroethyl (-CH₂CH₂Cl, ) moieties. Trifluoroethyl enhances thermal stability and resistance to enzymatic degradation compared to non-fluorinated analogs .

Table 1: Structural Comparison of Selected Carbamates

*Calculated based on analogous compounds.

Physical and Thermal Properties

- Melting Points : Ortho-nitro derivatives (e.g., VM-6 in , m.p. 127–129°C) generally exhibit higher melting points than meta- or para-substituted analogs due to stronger intermolecular dipole interactions .

- Thermal Stability : Nitro groups reduce thermal stability. For instance, TNMA () has a high decomposition risk, with critical thermal explosion temperatures (Tbe₀) requiring stringent handling . Trifluoroethyl groups may mitigate this by enhancing bond strength .

Biological Activity

2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H7F3N2O4. The compound features a trifluoroethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The nitrophenyl moiety is known for its role in various biological applications, particularly as a pharmacophore in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C9H7F3N2O4 |

| Molecular Weight | 252.16 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the carbamate functional group allows for potential interactions with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Research has indicated that carbamate derivatives can act as enzyme inhibitors by forming covalent bonds with active site residues. Specific studies have shown that compounds similar to this compound exhibit inhibitory effects on various enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitrophenyl carbamates. For instance, a study reported significant anticancer activity against murine tumors using derivatives similar to this compound . The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Case Studies

- Study on Anticancer Activity : A comparative study evaluated various nitrosoureas derived from carbamates against B16 melanoma and Lewis lung carcinoma. The results demonstrated that certain derivatives exhibited comparable efficacy to traditional chemotherapeutics .

- Synthesis and Biological Evaluation : Research focused on synthesizing derivatives of 2,2,2-trifluoroethyl N-(nitrophenyl)carbamate and evaluating their biological activities. The findings indicated a correlation between structural modifications and enhanced biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.